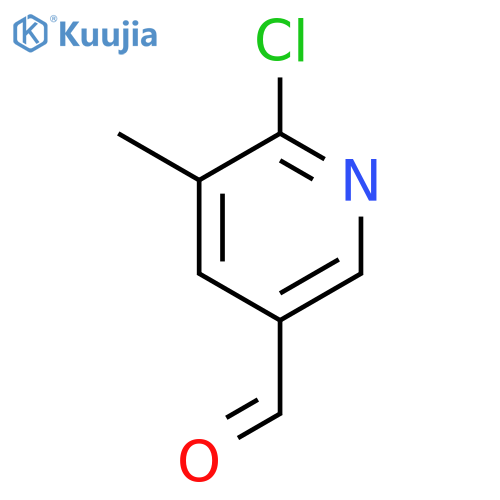

Cas no 176433-43-5 (6-chloro-5-methyl-pyridine-3-carbaldehyde)

6-chloro-5-methyl-pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-5-methylnicotinaldehyde

- 2-Chloro-5-formyl-3-methylpyridine

- 3-Pyridinecarboxaldehyde,6-chloro-5-methyl-

- 6-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE

- 6-Chloro-5-Methylpyridine-3-carboxaldehyde

- 6-chloro-5-methyl-3-pyridinecarboxaldehyde

- 6-Chloro-5-methylpyridine-3-carboxaldehyde, 2-Chloro-5-formyl-3-methylpyridine

- 6-chloro-5-methyl-pyridine-3-carbaldehyde

- J-518595

- CS-W000612

- EN300-107717

- SY067101

- BHA43343

- ED-0221

- MFCD11520655

- A852140

- 176433-43-5

- 6-chloro-5-methyl-3-pyridinecarbaldehyde

- SCHEMBL248753

- FT-0740806

- UGZVEYLUBVYKAD-UHFFFAOYSA-N

- BCP08525

- 6-chloro-3-formyl-5-methyl-pyridine

- 3-Pyridinecarboxaldehyde, 6-chloro-5-methyl-

- DTXSID30599391

- AKOS005072450

- J-011192

- AB64236

- DA-19278

-

- MDL: MFCD11520655

- インチ: InChI=1S/C7H6ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-4H,1H3

- InChIKey: UGZVEYLUBVYKAD-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CN=C1Cl)C=O

計算された属性

- せいみつぶんしりょう: 155.01400

- どういたいしつりょう: 155.0137915g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- ゆうかいてん: 51-53°

- PSA: 29.96000

- LogP: 1.85590

6-chloro-5-methyl-pyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM178744-20g |

6-Chloro-5-methylnicotinaldehyde |

176433-43-5 | 95% | 20g |

$523 | 2022-06-12 | |

| Enamine | EN300-107717-0.25g |

6-chloro-5-methylpyridine-3-carbaldehyde |

176433-43-5 | 95% | 0.25g |

$25.0 | 2023-10-28 | |

| eNovation Chemicals LLC | K15364-5g |

6-Chloro-5-methylpyridine-3-carboxaldehyde |

176433-43-5 | 97% | 5g |

$600 | 2023-09-03 | |

| eNovation Chemicals LLC | K15364-25g |

6-Chloro-5-methylpyridine-3-carboxaldehyde |

176433-43-5 | 97% | 25g |

$1200 | 2023-09-03 | |

| Frontier Specialty Chemicals | C10988-25 g |

2-Chloro-5-formyl-3-methylpyridine |

176433-43-5 | 25g |

$ 630.00 | 2022-11-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046949-1g |

6-Chloro-5-methylnicotinaldehyde |

176433-43-5 | >95% | 1g |

876.0CNY | 2021-07-06 | |

| Enamine | EN300-107717-1.0g |

6-chloro-5-methylpyridine-3-carbaldehyde |

176433-43-5 | 95% | 1g |

$50.0 | 2023-05-24 | |

| Enamine | EN300-107717-10.0g |

6-chloro-5-methylpyridine-3-carbaldehyde |

176433-43-5 | 95% | 10g |

$330.0 | 2023-05-24 | |

| abcr | AB269629-5 g |

6-Chloro-5-methylnicotinaldehyde, 95%; . |

176433-43-5 | 95% | 5g |

€281.90 | 2022-03-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT4842-250MG |

6-chloro-5-methyl-pyridine-3-carbaldehyde |

176433-43-5 | 95% | 250MG |

¥ 204.00 | 2023-04-14 |

6-chloro-5-methyl-pyridine-3-carbaldehyde 関連文献

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

6-chloro-5-methyl-pyridine-3-carbaldehydeに関する追加情報

6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde (CAS No. 176433-43-5)

6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde (CAS No. 176433-43-5) is a chemically synthesized organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 5-position, and an aldehyde group at the 3-position. The combination of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various research and industrial applications.

The molecular formula of 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde is C8H7ClN, and its molecular weight is approximately 148.59 g/mol. The compound exists as a solid under standard conditions and exhibits a melting point of around 120°C. Its solubility in common solvents such as water, ethanol, and dichloromethane has been studied extensively, making it suitable for various synthetic and analytical procedures.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde through multi-step reactions involving pyridine derivatives. One of the most common methods involves the alkylation of pyridine followed by selective substitution reactions to introduce the chlorine and methyl groups. The final step typically involves oxidation to install the aldehyde group at the desired position.

The presence of an aldehyde group in 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde makes it highly reactive under various chemical conditions. This reactivity has been exploited in numerous applications, including as a precursor for the synthesis of more complex organic molecules. For instance, researchers have utilized this compound in the preparation of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

In terms of biological activity, 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde has shown potential as an antimicrobial agent. Studies conducted in vitro have demonstrated its ability to inhibit the growth of several bacterial strains, including *Escherichia coli* and *Staphylococcus aureus*. These findings suggest that this compound could serve as a lead molecule for the development of novel antibiotics.

Furthermore, recent research has explored the use of 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde in catalytic processes. Its ability to coordinate with metal catalysts has been leveraged in asymmetric catalysis, where it facilitates the formation of chiral centers in organic molecules. This property has significant implications for drug discovery and fine chemical synthesis.

Another notable application of 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for use in thin-film transistors and light-emitting diodes (LEDs). Researchers have reported promising results in terms of charge transport properties when this compound is incorporated into polymer blends.

In conclusion, 6-Chloro-5-Methyl-Pyridine-3-Carbaldehyde (CAS No. 176433-43-5) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity continue to attract significant attention from researchers worldwide. As advancements in synthetic methods and characterization techniques unfold, it is anticipated that this compound will play an increasingly important role in both academic research and industrial applications.

176433-43-5 (6-chloro-5-methyl-pyridine-3-carbaldehyde) 関連製品

- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)

- 2567495-38-7((1s,3s)-3-hydroxy-3-1-(prop-2-enoyl)piperidin-4-ylcyclobutane-1-carboxylic acid)

- 380574-00-5(4-(2-methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)

- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)

- 2229564-75-2(1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)

- 1258649-86-3(3-(quinolin-8-yloxy)propan-1-amine dihydrochloride)

- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)

- 463336-87-0(2-Bromo-6-isopropoxypyridine)

- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)